molecular formula C12H16ClNO3 B8096793 Methyl (R)-4-(pyrrolidin-3-yloxy)benzoate hydrochloride

Methyl (R)-4-(pyrrolidin-3-yloxy)benzoate hydrochloride

Cat. No.: B8096793
M. Wt: 257.71 g/mol
InChI Key: YLCXKAWLTIIZIJ-RFVHGSKJSA-N
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Description

Methyl 4-[(3R)-pyrrolidin-3-yl]oxybenzoate;hydrochloride is a chemical compound that features a pyrrolidine ring attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (R)-4-(pyrrolidin-3-yloxy)benzoate hydrochloride typically involves the formation of the pyrrolidine ring followed by its attachment to the benzoate ester. One common method involves the use of (2S,4R)-4-hydroxyproline as a starting material, which undergoes cyclization and functionalization to form the pyrrolidine ring . The benzoate ester is then introduced through esterification reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and cyclization reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3R)-pyrrolidin-3-yl]oxybenzoate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lactams, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrrolidine or benzoate moieties .

Scientific Research Applications

Methyl 4-[(3R)-pyrrolidin-3-yl]oxybenzoate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific proteins or enzymes.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl (R)-4-(pyrrolidin-3-yloxy)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolizines: Compounds with a similar pyrrolidine ring structure but different functional groups.

    Pyrrolidine-2-one: A lactam derivative of pyrrolidine.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness

Methyl 4-[(3R)-pyrrolidin-3-yl]oxybenzoate;hydrochloride is unique due to its specific ester and pyrrolidine ring combination, which can confer distinct biological and chemical properties.

Properties

IUPAC Name

methyl 4-[(3R)-pyrrolidin-3-yl]oxybenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c1-15-12(14)9-2-4-10(5-3-9)16-11-6-7-13-8-11;/h2-5,11,13H,6-8H2,1H3;1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCXKAWLTIIZIJ-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)O[C@@H]2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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